molecular formula C17H21NO2S2 B2370282 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide CAS No. 2034570-88-0

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide

Cat. No.: B2370282
CAS No.: 2034570-88-0
M. Wt: 335.48
InChI Key: MSCZWHSQZLFQNC-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide is a synthetic acetamide derivative featuring a benzo[b]thiophene core fused with a hydroxyethyl group and a cyclopentylthio substituent. The cyclopentylthio group enhances lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopentylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c19-15(14-10-22-16-8-4-3-7-13(14)16)9-18-17(20)11-21-12-5-1-2-6-12/h3-4,7-8,10,12,15,19H,1-2,5-6,9,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCZWHSQZLFQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[b]thiophene Core

Electrophilic Cyclization Approach

The foundation of preparing N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide begins with synthesizing the benzo[b]thiophene scaffold. Electrophilic cyclization of 2-alkynylthioanisoles has emerged as a preferred method due to its efficiency and regioselectivity.

Synthesis of 2-Alkynylthioanisoles

The preparation begins with Sonogashira coupling of 2-iodothioanisole with terminal alkynes:

  • Combine 2-iodothioanisole (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.1 equiv), and CuI (0.05 equiv) in triethylamine
  • Stir the reaction mixture at room temperature under nitrogen atmosphere until completion (monitored by TLC)
  • Filter the mixture and purify by silica gel column chromatography to yield the 2-alkynylthioanisole intermediate
Cyclization to Form Benzo[b]thiophene

The cyclization step can be accomplished using various electrophilic reagents:

  • Method A (Halogen-mediated): Treat 2-alkynylthioanisole with I₂, ICl, Br₂, or N-bromosuccinimide in a suitable solvent (dichloromethane or ethanol) at room temperature
  • Method B (Green approach): React 2-alkynylthioanisole with sodium halide (NaCl, NaBr, or NaI) in the presence of copper(II) sulfate in ethanol at room temperature
  • Method C (Thiomethyl introduction): Use dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for electrophilic cyclization, which simultaneously introduces a valuable thiomethyl group at the 3-position

Method C is particularly relevant for our target compound as it facilitates further functionalization at the 3-position:

2-alkynylthioanisole + (CH₃)₂S(SCH₃)BF₄ → 3-(methylthio)-2-substituted-benzo[b]thiophene

The reaction proceeds with high yields (90-99%) under mild conditions (dichloromethane, room temperature, 24 hours).

Functionalization at the 3-Position

Introduction of the 2-Hydroxyethyl Group

The synthesis of the N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl) segment requires selective functionalization at the 3-position of benzo[b]thiophene.

Grignard Reaction Approach

A viable approach involves:

  • Preparation of 3-bromo or 3-iodobenzo[b]thiophene using the methods described in Section 2.1.2
  • Metal-halogen exchange using n-butyllithium or isopropylmagnesium chloride at low temperature (-78°C) in THF
  • Addition of the lithiated or magnesiated species to acetaldehyde or ethylene oxide
  • Quenching the reaction with aqueous ammonium chloride to yield 2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl intermediate
Direct Hydroxylation via Oxidation

For benzo[b]thiophenes with alkyl substituents at the 3-position:

  • Oxidation of the alkyl group using selenium dioxide in dioxane/water at reflux
  • Reduction of the resulting aldehyde with sodium borohydride to furnish the hydroxylated product

Amino Functionalization

The conversion of the hydroxyl group to an amino functionality can be accomplished through:

  • Activation of the alcohol using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of triethylamine
  • Displacement with sodium azide in DMF at 80°C
  • Reduction of the azide using triphenylphosphine (Staudinger reaction) or catalytic hydrogenation (H₂, Pd/C) to afford the primary amine

Synthesis of 2-(Cyclopentylthio)acetic Acid

Preparation from Cyclopentanethiol

The synthesis of the 2-(cyclopentylthio)acetic acid component involves:

  • Reaction of cyclopentanethiol with sodium hydroxide in ethanol to generate the sodium cyclopentanethiolate
  • Addition of chloroacetic acid or bromoacetic acid to the thiolate solution
  • Heating at reflux for 3-4 hours, followed by acidification to pH 2-3
  • Extraction with ethyl acetate and concentration to yield 2-(cyclopentylthio)acetic acid

This approach parallels the documented synthesis of related sulfur-containing acetyl derivatives, such as 2-(isopropylthio)aniline, where the thiol component reacts with an alkyl halide in the presence of a base.

Final Coupling to Form this compound

Amide Bond Formation

The final step involves coupling the amine-functionalized benzo[b]thiophene derivative with 2-(cyclopentylthio)acetic acid:

Carbodiimide Coupling
  • Combine 2-(cyclopentylthio)acetic acid (1.1 equiv), HOBt or NHS (1.1 equiv), and EDC or DCC (1.2 equiv) in dichloromethane or DMF at 0°C
  • Stir for 30 minutes to activate the carboxylic acid
  • Add 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine (1.0 equiv) and DIPEA (2.0 equiv)
  • Allow the reaction to warm to room temperature and stir for 12-24 hours
  • Work up and purify by column chromatography to obtain this compound
Acid Chloride Method

An alternative approach involves:

  • Conversion of 2-(cyclopentylthio)acetic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride
  • Reaction of the acid chloride with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine in the presence of a base (triethylamine or pyridine) in dichloromethane at 0°C to room temperature
  • Work-up and purification to yield the desired product

Analytical Methods and Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic signals for this compound in ¹H NMR include:

  • Aromatic protons of benzo[b]thiophene core (δ 7.2-8.0 ppm)
  • Methine proton adjacent to hydroxyl group (δ 4.8-5.2 ppm)
  • Methylene protons adjacent to amide nitrogen (δ 3.3-3.6 ppm)
  • Methylene protons of acetamide (δ 3.0-3.3 ppm)
  • Cyclopentyl protons (δ 1.4-2.0 ppm for CH₂, δ 3.0-3.4 ppm for CH-S)

¹³C NMR expected signals include:

  • Amide carbonyl carbon (δ 168-172 ppm)
  • Aromatic carbons of benzo[b]thiophene (δ 120-140 ppm)
  • Carbon bearing hydroxyl group (δ 68-73 ppm)
  • Methylene carbon adjacent to amide nitrogen (δ 45-50 ppm)
  • Acetamide methylene carbon (δ 35-40 ppm)
  • Cyclopentyl carbons (δ 24-35 ppm)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) analysis should confirm the molecular formula C₁₇H₂₁NO₂S₂, with an expected molecular weight of approximately 335.48 g/mol. Characteristic fragmentation patterns include:

  • Loss of hydroxyl group (M-17)
  • Cleavage of the amide bond (m/z 191 for benzo[b]thiophen-3-yl fragment)
  • Loss of cyclopentyl group (M-69)
Infrared Spectroscopy (IR)

Key IR absorption bands include:

  • O-H stretching (3300-3400 cm⁻¹)
  • N-H stretching (3250-3300 cm⁻¹)
  • C=O stretching of amide (1630-1680 cm⁻¹)
  • C-S stretching (600-700 cm⁻¹)

Chromatographic Analysis

Purification and analysis are typically performed using:

  • Thin Layer Chromatography (TLC): Silica gel plates with ethyl acetate/hexanes (1:1) or dichloromethane/methanol (95:5) as mobile phase
  • Column Chromatography: Silica gel with gradient elution using ethyl acetate/hexanes
  • High-Performance Liquid Chromatography (HPLC): C18 reverse-phase column with acetonitrile/water gradient

Optimization Strategies and Yield Enhancement

Reaction Condition Optimization

Table 1: Optimization of Final Coupling Reaction Conditions

Entry Coupling Agent Solvent Temperature Time (h) Yield (%)
1 EDC/HOBt DCM 0°C to rt 12 68
2 DCC/NHS DCM 0°C to rt 12 72
3 HATU DMF rt 6 85
4 Acid chloride/Et₃N DCM 0°C to rt 4 78
5 T3P EtOAc rt 8 82

Scale-up Considerations

For gram-scale synthesis:

  • The electrophilic cyclization reaction can be conducted on multi-gram scale without significant loss in yield
  • For the amide coupling, HATU in DMF provides the most consistent results with minimal side product formation
  • Purification on larger scale is best accomplished using recrystallization from ethyl acetate/hexanes rather than column chromatography

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzo[b]thiophene ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[b]thiophene ring or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide exhibits several notable biological activities:

  • Anticancer Activity
    • The compound has been studied for its potential as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. By targeting this enzyme, it may impede tumor growth and enhance the efficacy of existing cancer therapies .
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent .
  • Antimicrobial Properties
    • Preliminary investigations suggest that the compound may possess antimicrobial activity against a range of pathogens. Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections .
  • Anti-inflammatory Effects
    • The compound's structural analogs have been evaluated for their anti-inflammatory properties, with some showing promise as inhibitors of key inflammatory pathways. This suggests that this compound could be explored further for inflammatory conditions .

Therapeutic Applications

Given its biological activities, this compound holds potential in several therapeutic areas:

  • Cancer Treatment : As a ribonucleotide reductase inhibitor, it could be developed as part of combination therapies for various cancers.
  • Infection Control : Its antimicrobial properties may lead to the development of new antibiotics or adjunctive therapies for resistant infections.
  • Anti-inflammatory Drugs : The potential anti-inflammatory effects open avenues for treating chronic inflammatory diseases.

Related Compounds and Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its specific applications:

Compound NameStructure CharacteristicsBiological Activity
5-Chloro-N-(4-hydroxyphenyl)benzene-sulfonamideContains a chloro group and phenolic hydroxylAntimicrobial properties
N-(4-hydroxyphenyl)benzenesulfonamideLacks the benzo[b]thiophene moietyUsed as a diuretic
N-(4-methoxyphenyl)benzene-sulfonamideMethoxy group instead of chloroAnti-inflammatory effects

This table highlights how the unique structural features of this compound may confer distinct biological activities compared to other compounds.

Case Studies and Research Findings

Research studies focusing on this compound have yielded promising results:

  • Cytotoxicity Studies : In vitro assays revealed that derivatives with similar structures demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Enzyme Inhibition : Investigations into enzyme interactions have shown that related compounds can inhibit enzymes crucial for disease progression, suggesting that this compound may exhibit similar mechanisms .
  • Molecular Docking Studies : Computational analyses have indicated that this compound could effectively bind to target proteins involved in disease pathways, supporting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Substituent Analysis

The target compound’s distinct structural elements are compared below with similar acetamide derivatives:

Compound Name Core Heterocycle Key Substituents Biological Activity (Reported) Reference
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide Benzo[b]thiophene Cyclopentylthio, hydroxyethyl Not explicitly reported
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene Thiophen-2-yl, cyano Intermediate for further functionalization
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl Structural mimic of penicillin lateral chain
N-(Benzo[d]thiazol-2-yl)-2-(coumarin-based)acetamide Benzo[d]thiazole Coumarin-imidazole hybrid Antibacterial, antitubercular
N-((Adamantan-1-yl)-2-(imidazo[1,2-a]pyridine)acetamide Imidazo[1,2-a]pyridine Adamantane, cyclohexylamino Not specified (advanced isocyanide chemistry)

Key Observations:

  • Substituent Effects: The cyclopentylthio group offers moderate steric bulk and lipophilicity, contrasting with electron-withdrawing groups like dichlorophenyl () or polar cyanothiophene ().
  • Synthetic Routes : Analogous to and , the target compound’s synthesis likely involves coupling an activated acid (e.g., acyl chloride) with an amine-bearing heterocycle.

Pharmacological and Physicochemical Properties

  • Bioactivity Trends : Acetamides with sulfur-rich heterocycles (e.g., thiazole, benzothiazole) frequently exhibit antimicrobial and anti-inflammatory activities. For example, benzothiazole derivatives demonstrated potent anti-inflammatory and antibacterial effects (), while dichlorophenyl-thiazole acetamides showed structural mimicry of penicillin (). The target compound’s benzo[b]thiophene may similarly engage microbial enzymes or inflammatory mediators.

Crystallographic and Stability Considerations

  • Solid-State Behavior : highlights the importance of hydrogen bonding (N–H⋯N interactions) in stabilizing acetamide crystal structures. The target compound’s hydroxyethyl group may facilitate similar intermolecular interactions, influencing crystallinity and stability .
  • Conformational Flexibility : The cyclopentylthio substituent introduces conformational rigidity compared to linear alkylthio groups, possibly affecting binding kinetics.

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[b]thiophene moiety, a hydroxyethyl group, and a cyclopentylthioacetamide component. This unique configuration suggests potential interactions with various biological targets, particularly in the context of drug design.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[b]thiophenes. For instance, derivatives such as N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have shown significant cytotoxicity against several cancer cell lines, including A549 and MCF7-MDR . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamideA54912.5
N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamideMCF7-MDR15.0

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives exhibit moderate inhibitory effects against various bacterial strains, including Staphylococcus aureus . This suggests a potential application in treating infections caused by resistant bacteria.

3. Enzyme Inhibition

In silico studies have indicated that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . The docking studies suggest favorable binding interactions, which could lead to anti-inflammatory applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds similar in structure have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Inhibition of COX-2 can reduce inflammation and pain, making it a candidate for analgesic therapies.
  • Antimicrobial Mechanisms : The interaction with microbial cell membranes may disrupt their integrity, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of related benzo[b]thiophene derivatives where compounds were assessed for their cytotoxic effects against multiple cancer cell lines. The study demonstrated that structural modifications significantly influenced biological activity, underscoring the importance of chemical design in drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[b]thiophene and cyclopentylthio moieties. Key steps include coupling the hydroxyethyl group to the thioacetamide backbone using carbodiimide-based reagents (e.g., EDC or DCC) under inert atmospheres. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization, followed by validation using ¹H/¹³C NMR and HPLC (≥95% purity), ensures structural fidelity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming bond connectivity and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) assesses purity. For crystalline derivatives, X-ray diffraction offers unambiguous structural confirmation. Infrared (IR) spectroscopy can identify functional groups like the acetamide carbonyl (∼1650 cm⁻¹) and thioether (∼600 cm⁻¹) .

Q. What in vitro assays are suitable for initial evaluation of its pharmacological potential?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) to screen for activity. Receptor binding studies using radioligand displacement or fluorescence polarization assays can quantify affinity. Cytotoxicity assays (e.g., MTT or ATP-based) in cancer cell lines (e.g., HeLa or MCF-7) assess selective toxicity. Parallel controls with structurally similar analogs (e.g., benzothiophene derivatives) help contextualize results .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side-product formation during synthesis?

  • Methodological Answer : Side products often arise from over-oxidation of the thioether group or incomplete coupling. Strategies include:

  • Temperature modulation : Lowering reaction temperature (e.g., 40–50°C) during thioether formation.
  • Reagent addition rate : Slow addition of cyclopentylthiol to avoid localized excess.
  • Real-time monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress.
    Post-reaction, fractional distillation or preparative HPLC isolates the desired product .

Q. How should discrepancies in reported biological activities of this compound be addressed?

  • Methodological Answer : Conflicting data may stem from variations in purity, assay conditions, or biological models. To resolve:

  • Purity validation : Re-analyze batches using HPLC-MS to rule out impurities.
  • Assay standardization : Use consistent cell lines (e.g., sourced from ATCC) and buffer conditions (pH 7.4, 37°C).
  • Structural analogs : Compare results with derivatives lacking the cyclopentylthio group to isolate functional group contributions .

Q. What strategies are recommended for elucidating the binding mode of this compound with its biological target?

  • Methodological Answer : Combine computational and experimental approaches:

  • Molecular docking : Use software like AutoDock Vina to predict binding poses within the target’s active site (e.g., a kinase ATP-binding pocket).
  • Mutagenesis studies : Validate key residues identified in docking by alanine scanning.
  • Biophysical methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics.
    Co-crystallization with the target protein provides atomic-resolution insights .

Q. How can researchers resolve low yields in the final synthesis step?

  • Methodological Answer : Low yields often result from steric hindrance or competing pathways. Mitigation strategies include:

  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance solubility.
  • Catalytic additives : Use DMAP or pyridine to accelerate acylation.
  • Microwave-assisted synthesis : Apply controlled microwave heating (100–120°C) to reduce reaction time and improve efficiency .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s oxidative stability be reconciled?

  • Methodological Answer : Divergent results may arise from differing storage conditions or analytical methods. To address:

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring.
  • Radical scavengers : Add antioxidants (e.g., BHT) during synthesis to assess oxidation pathways.
  • Comparative spectroscopy : Use ¹H NMR to track thioether oxidation to sulfoxide/sulfone derivatives under varying conditions .

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